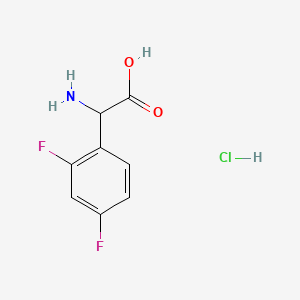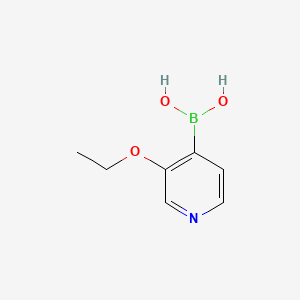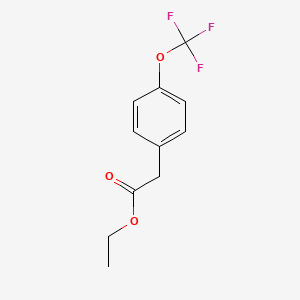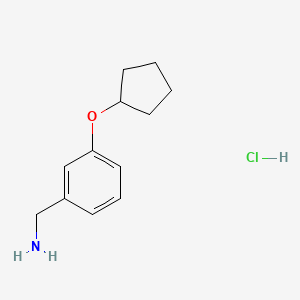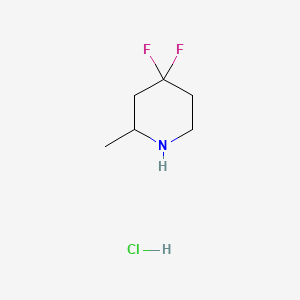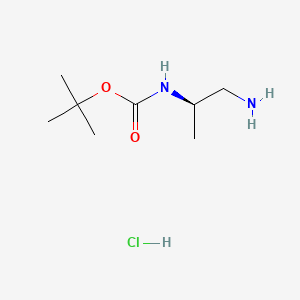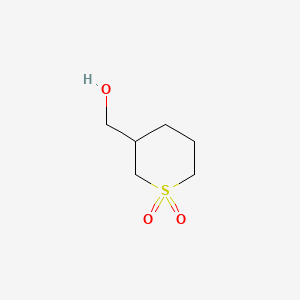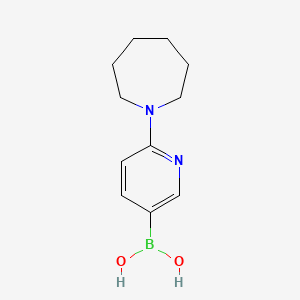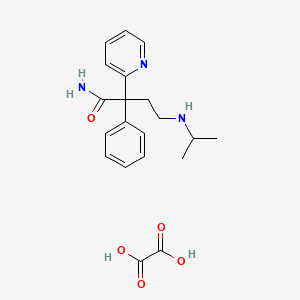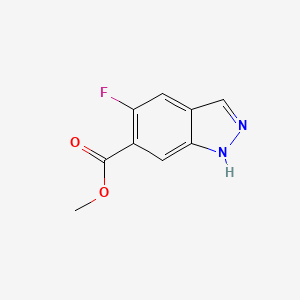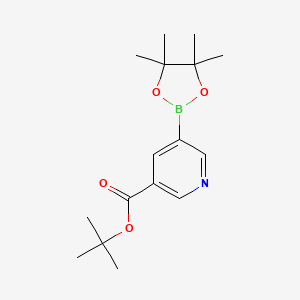
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Overview
Description
“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds : This compound is an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of 1H-indazole derivatives, which are significant in medicinal chemistry (Ye et al., 2021).
Crystal Structure and Conformational Analysis : Studies have detailed the crystal structure and conformational analysis of this compound, using techniques like X-ray diffraction and density functional theory (DFT). These analyses are crucial for understanding its physical and chemical properties, which can be applied in various fields, including material science (Huang et al., 2021).
Polymerization and Material Science Applications : This compound has been used in the polymerization process to create new materials. For example, it was involved in the synthesis of heterodisubstituted polyfluorenes, which have applications in nanotechnology and material sciences due to their fluorescence properties (Fischer et al., 2013).
Development of Fluorescence Probes : It has been utilized in the synthesis of boronate ester fluorescence probes. These probes are important for detecting molecules like hydrogen peroxide, which have applications in biological and chemical sensing (Lampard et al., 2018).
Contributions to Organic Chemistry : The compound contributes significantly to organic chemistry, particularly in the development of new synthesis methods and the study of reaction mechanisms. This includes the synthesis of various arenes and the exploration of catalytic processes (Takagi & Yamakawa, 2013).
Spectroscopic and Vibrational Properties : Research also focuses on the spectroscopic and vibrational properties of compounds containing this molecule. Such studies are vital for the development of new materials with specific optical properties (Wu et al., 2021).
Development of Electrochromic Cells : This compound has been used in the development of electrochromic cells, which are important for applications like smart windows and electronic displays (Beaupré et al., 2006).
Mechanism of Action
Target of Action
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, also known as 5-(tert-Butoxycarbonyl)pyridine-3-boronic acid pinacol ester, is primarily used as a reagent in organic synthesis . The primary targets of this compound are the molecules it reacts with in various chemical reactions. The exact targets can vary depending on the specific reaction it is used in.
Mode of Action
This compound is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester group on the compound interacts with a palladium catalyst. The palladium catalyst facilitates the transfer of the organic group from the boron atom to another molecule . This allows for the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this reaction can vary greatly depending on the specific molecules being synthesized.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also influence the reaction’s rate and yield .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often serving as intermediates in the formation of carbon-carbon bonds .
Cellular Effects
The specific cellular effects of “tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” are not well-studied. Boronic esters are known to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are known to be relatively stable, and their effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Boronic esters are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZQZOLQCVMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694487 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-38-4 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



